molecular formula C11H10N2OS2 B11681503 N'-[(5-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide

N'-[(5-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide

Katalognummer: B11681503
Molekulargewicht: 250.3 g/mol
InChI-Schlüssel: XRQHVHXIZQRRNU-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(5-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C11H10N2OS2 and a molecular weight of 250.34 g/mol . This compound is characterized by the presence of thiophene rings, which are sulfur-containing heterocycles, and a hydrazide functional group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide typically involves the condensation reaction between 5-methyl-2-thiophenecarboxaldehyde and 2-thiophenecarbohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(5-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(5-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The thiophene rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Wirkmechanismus

The mechanism of action of N’-[(5-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(5-methyl-2-thienyl)methylene]-2-thiophenecarbohydrazide is unique due to its specific substitution pattern on the thiophene rings and the presence of the hydrazide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C11H10N2OS2

Molekulargewicht

250.3 g/mol

IUPAC-Name

N-[(E)-(5-methylthiophen-2-yl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C11H10N2OS2/c1-8-4-5-9(16-8)7-12-13-11(14)10-3-2-6-15-10/h2-7H,1H3,(H,13,14)/b12-7+

InChI-Schlüssel

XRQHVHXIZQRRNU-KPKJPENVSA-N

Isomerische SMILES

CC1=CC=C(S1)/C=N/NC(=O)C2=CC=CS2

Kanonische SMILES

CC1=CC=C(S1)C=NNC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.